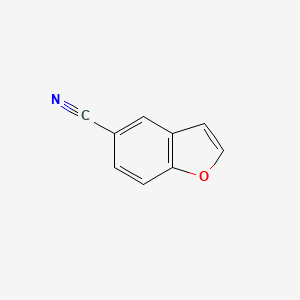

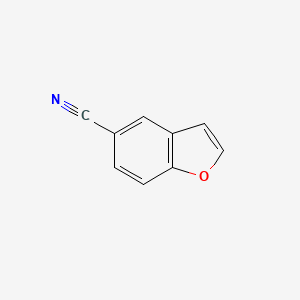

1-Benzofuran-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFQAFFSEZRQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383570 | |

| Record name | 1-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79002-39-4 | |

| Record name | 1-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-5-carbonitrile: A Key Building Block in Modern Drug Discovery

Abstract

1-Benzofuran-5-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, comprised of a fused benzene and furan ring system functionalized with a strategically placed nitrile group, makes it a highly valuable and versatile scaffold. The benzofuran core is a common motif in a plethora of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] The nitrile moiety serves as a key synthetic handle, amenable to a variety of chemical transformations to introduce further complexity and modulate pharmacological activity. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, reactivity, and principal applications, with a particular focus on its role as a crucial intermediate in the synthesis of modern therapeutics.

Core Molecular Structure and Physicochemical Properties

This compound, also known as 5-cyanobenzofuran, is a white to light yellow crystalline solid.[4] The molecule's architecture consists of a benzene ring fused to a furan ring at the 2,3-positions, with a cyano (-C≡N) group substituted at the 5-position of the bicyclic system.[5][6]

Figure 1: Chemical Structure of this compound.

The fusion of the aromatic benzene ring with the electron-rich furan ring, combined with the electron-withdrawing nature of the nitrile group, establishes a unique electronic profile that dictates the molecule's reactivity and utility.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 79002-39-4 | [4][5][7] |

| Molecular Formula | C₉H₅NO | [4][5][8] |

| Molecular Weight | 143.14 g/mol | [4][5][8] |

| Appearance | White to light yellow crystalline powder | [4][9] |

| Melting Point | 84 °C | [7][10] |

| Boiling Point | 260.8 °C at 760 mmHg | [7][10] |

| Solubility | Sparingly soluble in water | [4] |

| XLogP3-AA | 2.0 | [5][6] |

| Topological Polar Surface Area | 36.9 Ų | [4][5] |

| Hydrogen Bond Acceptor Count | 2 | [4][5] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through modern cross-coupling methodologies, which offer high yields and functional group tolerance. Palladium- and copper-catalyzed reactions are particularly prevalent in the construction of the benzofuran core and the introduction of the nitrile functionality.[10][11][12] A common and industrially scalable approach involves the cyanation of a halogenated benzofuran precursor, such as 5-bromobenzofuran.

Protocol 1: Palladium-Catalyzed Cyanation of 5-Bromobenzofuran

This protocol describes a robust method for the synthesis of this compound. The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical as it efficiently facilitates the oxidative addition to the aryl bromide and the subsequent reductive elimination to form the C-CN bond. Zinc cyanide is used as a less toxic and highly effective cyanide source compared to alternatives like copper(I) cyanide.

Materials:

-

5-Bromobenzofuran

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromobenzofuran (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes help remove the DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.

Chemical Reactivity: A Duality of Function

The chemical reactivity of this compound is dictated by two primary sites: the heterocyclic ring system and the nitrile functional group. Understanding this duality is key to its application as a synthetic intermediate.

Figure 2: Key Reactivity Pathways for this compound.

Electrophilic Substitution on the Benzofuran Ring

The benzofuran ring system is generally susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental evidence show that substitution occurs preferentially on the electron-rich furan portion of the molecule.[13] For benzofuran itself, the C2 position is the most reactive site for electrophilic attack, followed by the C3 position.[14][15][16] The presence of the electron-withdrawing nitrile group at C5 deactivates the benzene ring towards electrophilic attack, further favoring substitution on the furan ring.

Transformations of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and thus a target for nucleophiles.[17][18][19][20] This allows for a wide array of valuable synthetic transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-benzofuran-5-carboxylic acid, a valuable intermediate in its own right.

-

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, yielding (1-benzofuran-5-yl)methanamine. This introduces a basic center and a versatile functional group for further elaboration.

-

Reaction with Organometallics: Grignard or organolithium reagents can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones. This provides a direct route for C-C bond formation at the 5-position.

Application in Drug Development: The Vilazodone Case Study

The utility of this compound as a molecular scaffold is prominently demonstrated by its role in the synthesis of key intermediates for the antidepressant drug Vilazodone.[1][2][4][5][7] Vilazodone is a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist. Its complex structure features a piperazinyl-benzofuran moiety linked to an indole core.

The synthesis of Vilazodone often involves the preparation of a key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide. While this specific intermediate is not directly made from this compound, related precursors like 5-bromobenzofuran or 5-aminobenzofuran are used.[1][5] The presence of a functional group at the 5-position, such as a nitrile, is a strategic element in many patented synthetic routes, allowing for the eventual introduction of the crucial piperazine ring.

Sources

- 1. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H5NO | CID 2795184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. guidechem.com [guidechem.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchportal.unamur.be [researchportal.unamur.be]

- 13. conference.pixel-online.net [conference.pixel-online.net]

- 14. 22723_lec7.ppt [slideshare.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. echemi.com [echemi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

Introduction: The Significance of the Benzofuran Scaffold

An In-depth Technical Guide to 1-Benzofuran-5-carbonitrile (CAS No. 79002-39-4)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its fundamental properties, explore robust synthetic strategies, analyze its characteristic reactivity and spectroscopic signatures, and discuss its applications, particularly in the realm of drug discovery.

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and form the core structure of numerous pharmaceuticals and biologically active compounds.[3][4] These molecules exhibit a vast range of therapeutic activities, including anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] this compound, with its reactive nitrile handle, serves as a versatile intermediate for the synthesis of complex molecular architectures, making it a compound of significant interest for drug development professionals.[5][6][7]

Physicochemical and Structural Properties

This compound (also known as 5-Cyanobenzofuran) is a solid, typically appearing as a white to light yellow crystalline powder at room temperature.[8] Its core structure consists of a benzofuran ring system with a nitrile group (-C≡N) substituted at the C-5 position.

| Property | Value | Source |

| CAS Number | 79002-39-4 | [9] |

| Molecular Formula | C₉H₅NO | [8][9] |

| Molecular Weight | 143.14 g/mol | [9] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 84 °C | [8] |

| Boiling Point | 260.8 °C at 760 mmHg | [8] |

| Topological Polar Surface Area | 36.9 Ų | [9] |

| IUPAC Name | This compound | [9] |

| SMILES | N#CC1=CC=C(OC=C2)C2=C1 | [10] |

| InChI Key | SXFQAFFSEZRQCJ-UHFFFAOYSA-N | [9] |

Synthesis and Manufacturing

The synthesis of the benzofuran nucleus is a well-established field with numerous named reactions and catalytic strategies.[1][11] The introduction of the 5-carbonitrile group can be achieved either by starting with a pre-functionalized precursor or by modifying the benzofuran core in a later step.

Synthetic Strategy Overview: The Rosenmund–von Braun Reaction

A common and direct laboratory-scale approach to synthesize this compound is through the cyanation of a corresponding 5-halobenzofuran, typically 5-bromobenzofuran. This transformation, known as the Rosenmund–von Braun reaction, utilizes a cyanide source, often copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or NMP.

The causality behind this choice lies in the mechanism: The copper(I) salt facilitates the nucleophilic aromatic substitution, where the cyanide ion displaces the bromide on the electron-rich benzofuran ring. The high temperature is necessary to overcome the activation energy for breaking the strong aryl-halogen bond.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Cyanation of 5-Bromobenzofuran

This protocol is a representative procedure based on established chemical principles for the Rosenmund–von Braun reaction.[8]

Step 1: Reagent Preparation

-

In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-bromobenzofuran (1 equivalent).

-

Add copper(I) cyanide (CuCN) (typically 1.5-3 equivalents).

-

Add a suitable volume of dry N,N-dimethylformamide (DMF) to dissolve the starting material.

Step 2: Reaction Execution

-

Purge the system with an inert atmosphere (e.g., nitrogen) to prevent side reactions.

-

Heat the reaction mixture to reflux (approximately 130-150 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed (typically several hours).[8]

Step 3: Work-up and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid in water to decompose the copper-cyanide complexes. Alternatively, an aqueous solution of ethylenediamine can be used.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[8]

Alternative Synthetic Routes: Building the Benzofuran Core

Modern organic synthesis offers catalytic methods that construct the benzofuran ring system in a highly efficient manner. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are particularly powerful.[12][13]

For instance, a 2-iodophenol derivative could be coupled with a terminal alkyne. A subsequent intramolecular cyclization (heteroannulation) would then form the furan ring.[12][14] If the starting phenol contains a cyano group at the appropriate position, this strategy can lead directly to the desired product. The advantage of these methods is their modularity, allowing for the rapid assembly of diverse benzofuran libraries.[12]

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional components: the benzofuran ring system and the nitrile group.

Caption: Key reactive sites and transformations of this compound.

-

Reactions of the Nitrile Group : The cyano group is a versatile functional handle.

-

Hydrolysis : It can be hydrolyzed under acidic or basic conditions to the corresponding 1-benzofuran-5-carboxylic acid or 1-benzofuran-5-carboxamide, which are themselves valuable intermediates.

-

Reduction : The nitrile can be reduced to a primary amine (5-(aminomethyl)benzofuran) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, often desirable in pharmacologically active molecules.

-

-

Reactions of the Benzofuran Ring : The benzofuran ring is electron-rich and susceptible to electrophilic attack.[15]

-

Electrophilic Aromatic Substitution : Reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur at the electron-rich C2 position of the furan ring.[15] The existing electron-withdrawing nitrile group on the benzene ring will deactivate the benzene portion towards electrophilic attack and direct incoming electrophiles.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected data from key techniques are summarized below.[16][17]

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic & Furan Protons | Signals in the aromatic region (~7.0-8.5 ppm). Distinct doublets and singlets corresponding to the protons at the C2, C3, C4, C6, and C7 positions, with coupling constants characteristic of ortho and meta relationships. |

| ¹³C NMR | Carbon Atoms | ~10-12 distinct signals. A signal for the nitrile carbon (~118-120 ppm), signals for the aromatic and furan carbons (~105-160 ppm), with quaternary carbons showing lower intensity. |

| IR Spectroscopy | Functional Groups | A sharp, strong absorption band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. Bands for aromatic C-H stretching (>3000 cm⁻¹) and C=C stretching (~1450-1600 cm⁻¹).[18] |

| Mass Spectrometry (MS) | Molecular Ion | A molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound. |

Applications in Research and Development

The primary value of this compound lies in its role as a molecular scaffold and intermediate in the synthesis of high-value compounds, especially for drug discovery.

-

Neuroprotective Agents : Benzofuran derivatives have been investigated for their neuroprotective effects. A series of compounds were discovered to enhance the neuroprotective activity of Insulin-Like Growth Factor 1 (IGF-1), highlighting their potential in treating neurodegenerative diseases.[7]

-

Enzyme Inhibitors : The benzofuran scaffold has been used as a starting point for developing enzyme inhibitors. For example, fragment-based screening identified a benzofuran hit that was elaborated into a new class of inhibitors for Escherichia coli DsbA, an enzyme involved in bacterial virulence.[6]

-

Anticancer Agents : Numerous benzofuran derivatives exhibit potent antiproliferative activity against cancer cell lines.[2] The 5-carbonitrile group can be elaborated into various functionalities to modulate binding affinity and pharmacokinetic properties of potential anticancer drugs.

-

Metabolism Studies : Understanding how benzofuran structures are processed in the body is crucial for drug development. Studies on benzofuran metabolism have used advanced analytical techniques like HPLC-NMR-MS to identify metabolites, revealing that metabolic pathways can involve cleavage of the furan ring.[19]

Caption: Role of this compound in the drug discovery pipeline.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures :

-

Work in a well-ventilated area or a chemical fume hood.[20][21]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20][21]

-

Avoid breathing dust, vapor, mist, or gas.[20]

-

Do not eat, drink, or smoke when using this product.[21]

-

Store in a tightly sealed container in a cool, dry place.[20]

-

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.[21]

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable tool for the modern medicinal chemist. Its straightforward synthesis, combined with the dual reactivity of the benzofuran ring and the nitrile functional group, provides a robust platform for the design and development of novel therapeutic agents. As research continues to uncover the vast biological potential of the benzofuran scaffold, the importance of key intermediates like this compound in the drug discovery landscape is set to grow.

References

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Meshram, J., et al. (n.d.). A novel intramolecular oxidative coupling reaction has been established to prepare benzofuran derivatives... ResearchGate. Retrieved from [Link]

-

Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Retrieved from [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]

-

Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. (n.d.). Chemtracts. Retrieved from [Link]

-

Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). RSC Publishing. Retrieved from [Link]

-

Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved from [Link]

- Process for preparing benzofuran-2-carboxamide derivatives. (2018). Google Patents.

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved from [Link]

-

Reactivity of Benzofuran Derivatives. (2014). ResearchGate. Retrieved from [Link]

-

The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. (2018). MDPI. Retrieved from [Link]

-

Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Discovery of Benzofuran Derivatives That Collaborate With Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. (2016). PubMed, National Institutes of Health. Retrieved from [Link]

-

Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2002). PubMed, National Institutes of Health. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. (2019). ResearchGate. Retrieved from [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 6. The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors [mdpi.com]

- 7. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound | C9H5NO | CID 2795184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. a2bchem.com [a2bchem.com]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | Semantic Scholar [semanticscholar.org]

- 12. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to 1-Benzofuran-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The benzofuran ring system is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Derivatives of benzofuran exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4][5]

This guide focuses on a key derivative, 1-Benzofuran-5-carbonitrile (also known as 5-Cyanobenzofuran). It serves not as an end-product therapeutic, but as a critical, high-value starting material and building block for the synthesis of complex molecules.[6] The strategic placement of the nitrile functional group on the robust benzofuran core provides a versatile chemical handle for extensive molecular elaboration.

For researchers, scientists, and drug development professionals, a thorough understanding of this compound's properties is paramount. This document provides a comprehensive technical overview of this compound, detailing its physicochemical characteristics, spectroscopic signature, synthesis, and chemical reactivity, all within the context of its application in modern drug discovery.

Section 1: Molecular Structure and Physicochemical Properties

The utility of a chemical intermediate in a drug discovery program is fundamentally linked to its physical properties. These parameters dictate everything from reaction kinetics and solubility in various solvents to the ultimate pharmacokinetic profile of its derivatives.

Molecular Structure

This compound consists of a bicyclic system where a benzene ring is fused to a furan ring. The defining nitrile group (-C≡N) is attached at the C5 position of the benzofuran scaffold.

Caption: Structure of this compound.

Physicochemical Data Summary

The following table consolidates the key physical and chemical properties of this compound, crucial for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 79002-39-4 | [6][7][8] |

| Molecular Formula | C₉H₅NO | [6][7][8] |

| Molecular Weight | 143.14 g/mol | [6][7][8] |

| Appearance | White to light yellow crystalline solid | [6][8] |

| Melting Point | 84 °C | [8] |

| Boiling Point | 260.8 °C at 760 mmHg | [8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| Solubility | Sparingly soluble in water | [6] |

| XLogP3 | 2.0 | [7][8] |

| Topological Polar Surface Area (TPSA) | 36.9 Ų | [6][7] |

| Flash Point | 111.6 ± 19.8 °C | [8] |

Interpretation for Drug Development

-

Lipophilicity (XLogP3): A value of 2.0 indicates moderate lipophilicity. This is a favorable starting point in drug design, suggesting a good balance between aqueous solubility and lipid membrane permeability, which is essential for oral absorption and distribution.

-

Polar Surface Area (TPSA): The TPSA of 36.9 Ų is well within the desirable range for good oral bioavailability (typically <140 Ų). This metric, which correlates with hydrogen bonding potential, suggests the molecule has a high probability of crossing cell membranes.

-

Melting Point: The defined, relatively low melting point of 84 °C is indicative of a crystalline solid with moderate lattice energy, which is often favorable for achieving good solubility and dissolution rates, key parameters in drug formulation.

Section 2: Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. Spectroscopic analysis provides the definitive fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the furan ring (H2 and H3) will appear as doublets, while the three protons on the benzene ring will exhibit a more complex splitting pattern (doublet, doublet of doublets) due to their respective couplings. The specific chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group.

-

¹³C NMR: The carbon spectrum will display nine unique signals. The nitrile carbon is expected to appear around 118-120 ppm. The two carbons of the furan ring will have distinct shifts, and the remaining signals will correspond to the carbons of the benzene portion of the scaffold.

Exemplar Protocol: NMR Sample Preparation

-

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

-

Methodology Rationale: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for moderately polar organic compounds and its single deuterium signal that does not interfere with the sample's spectrum. Tetramethylsilane (TMS) is added as an internal standard for precise chemical shift referencing (0.00 ppm).

-

Step-by-Step Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Gently vortex the vial until the solid is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Ensure the sample height in the tube is at least 4-5 cm to guarantee it is within the detection region of the spectrometer's coils.

-

Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.

-

Expected Absorptions:

-

~2230 cm⁻¹: A strong, sharp, and highly characteristic absorption corresponding to the C≡N (nitrile) stretching vibration. Its presence is a primary confirmation of the molecule's identity.

-

~1600-1450 cm⁻¹: Multiple medium-to-strong bands from the C=C stretching vibrations within the aromatic benzene and furan rings.

-

~1250-1050 cm⁻¹: A strong band associated with the asymmetric C-O-C (aryl-alkyl ether) stretch of the furan ring.

-

~3100-3000 cm⁻¹: Weak to medium bands from aromatic C-H stretching.

-

Section 3: Synthesis and Chemical Reactivity

As a building block, the synthetic accessibility and predictable reactivity of this compound are its most important attributes.

Representative Synthesis: Rosenmund-von Braun Cyanation

A common and reliable method to synthesize this compound is through the cyanation of a halogenated precursor, such as 5-bromo-1-benzofuran. This reaction utilizes a copper(I) cyanide salt.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Cyanation [8]

-

Objective: To synthesize this compound from 5-bromo-1-benzofuran.

-

Causality and Self-Validation: This protocol employs a high-boiling polar aprotic solvent (DMF) to ensure the reactants remain in solution at the required high temperature. The reaction is run under an inert nitrogen atmosphere to prevent oxidation of the copper catalyst. Progress is monitored by Thin Layer Chromatography (TLC), providing an in-process check for reaction completion. The extensive workup with brine is designed to remove the polar DMF solvent and inorganic copper salts, which is critical for successful purification.

-

Step-by-Step Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-1-benzofuran (1.0 eq) and copper(I) cyanide (CuCN, 2.5-3.0 eq).

-

Solvent Addition: Under a positive flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.4 M.

-

Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase) until the starting material is consumed (typically 12-18 hours).

-

Workup: Cool the mixture to room temperature. Dilute with a significant volume of dichloromethane (CH₂Cl₂) and stir for 1 hour. Filter the mixture to remove insoluble copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash extensively with 5% brine solution (at least 5 times) to remove DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure white to light-yellow solid product.

-

Chemical Reactivity

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups.

Caption: Key reactivity pathways of this compound.

-

Nitrile Group Chemistry: The nitrile is a uniquely versatile functional group.

-

Hydrolysis: It can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, a common functional group for interacting with biological targets.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will convert the nitrile to a primary amine, providing a key site for amide coupling or other modifications.

-

Cycloaddition: Reaction with sodium azide can form a tetrazole ring, which is often used in medicinal chemistry as a bioisostere (a chemical substitute) for a carboxylic acid group, offering improved metabolic stability and cell permeability.

-

-

Benzofuran Ring Chemistry: The electron-rich benzofuran ring is susceptible to electrophilic aromatic substitution.[9] Reactions like halogenation or nitration can be used to introduce additional substituents, providing another axis for structure-activity relationship (SAR) studies.

Section 4: Applications in Drug Discovery

This compound is a strategic starting point for building libraries of potential drug candidates. Its value stems from the combination of the biologically favorable benzofuran core and the synthetically versatile nitrile handle.

-

Scaffold for Library Synthesis: The core structure is a proven pharmacophore. The nitrile at position 5 serves as an ideal attachment point for diversification. By applying the reactions described in Section 3.2, medicinal chemists can rapidly generate a wide array of analogues to explore the chemical space around a biological target.

-

Access to Novel Therapeutics: Research has shown that benzofuran derivatives are potent inhibitors of important enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[10] The 5-substituted pattern is crucial in many of these designs.

-

Development of Neuroprotective Agents: In the search for treatments for neurodegenerative diseases, novel benzofuran derivatives have been discovered that work in concert with growth factors to protect neurons, highlighting the scaffold's potential in CNS drug development.[5]

Section 5: Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

| Hazard Information | Details | Source(s) |

| Hazard Codes | Xn (Harmful) | [6][8] |

| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [8] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection. | [11] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[11]

-

Handling: Avoid creating dust. If transferring the solid, do so carefully. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]

-

Spills: In case of a spill, sweep up the solid material carefully (avoiding dust generation) and place it in a sealed container for chemical waste disposal.

-

First Aid:

References

-

Asif, M. (2015). A review on biological activities of benzofuran derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 247-266. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

-

IJSDR. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Retrieved from [Link]

-

ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

-

JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

ChemBK. (n.d.). CAS 5556. Retrieved from [Link]

-

EPA. (n.d.). parse.F5-H41-5_27_10-MeOH-R2-A_1.txt. Retrieved from [Link]

-

Wakabayashi, T., et al. (2016). Discovery of Benzofuran Derivatives That Collaborate With Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry, 59(10), 5109-14. [Link]

-

Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2923. [Link]

-

Lee, J. Y., et al. (2021). Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 40, 127963. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations. Retrieved from [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27852-27869. [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. This compound | C9H5NO | CID 2795184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 5-(N-hydroxycarbamimidoyl) benzofuran derivatives as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.co.uk [fishersci.co.uk]

1-Benzofuran-5-carbonitrile molecular weight and formula

An In-Depth Technical Guide to 1-Benzofuran-5-carbonitrile: A Core Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic insights, and illuminate its strategic importance as a versatile building block in the synthesis of pharmacologically active agents. The protocols and data presented herein are synthesized from established literature to ensure reliability and reproducibility in a laboratory setting.

Introduction: The Strategic Value of a Heterocyclic Intermediate

This compound (CAS No. 79002-39-4) is a heterocyclic compound featuring a benzofuran core functionalized with a nitrile group.[1] The benzofuran moiety, a fusion of benzene and furan rings, is a privileged scaffold found in numerous natural products and clinically approved drugs, exhibiting a vast spectrum of biological activities.[2][3][4] These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory properties.[2][3][5]

The strategic placement of the carbonitrile (-C≡N) group at the 5-position makes this molecule a particularly valuable intermediate in medicinal chemistry. The nitrile is a versatile functional handle that can be readily converted into other key groups such as amines, carboxylic acids, or tetrazoles, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides the foundational knowledge required to effectively utilize this compound in complex synthetic campaigns.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. This compound presents as a white to light yellow crystalline powder under standard laboratory conditions.[1][6] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅NO | [1][7][8][9] |

| Molecular Weight | 143.14 g/mol | [1][6][7][9] |

| CAS Number | 79002-39-4 | [1][7] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | 84 °C | [6][8][9] |

| Boiling Point | 260.8 ± 13.0 °C (Predicted) | [8][9] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [8] |

| Solubility | Sparingly soluble in water | [1] |

| XLogP3 | 2.0 | [6] |

| Topological Polar Surface Area | 36.9 Ų | [1][6][7] |

Structural Analysis and Reactivity Insights

The structure of this compound is foundational to its chemical behavior. The fusion of the aromatic benzene ring with the electron-rich furan ring creates a planar, rigid scaffold. The nitrile group is a strong electron-withdrawing group, which influences the electron density of the aromatic system and serves as a key site for chemical transformations.

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is often achieved via a nucleophilic substitution reaction on a corresponding halogenated benzofuran precursor. A common and effective method is the cyanation of 5-bromo-1-benzofuran using copper(I) cyanide.

Experimental Protocol: Copper-Mediated Cyanation

This protocol is adapted from established methodologies for aromatic cyanation.[6]

Objective: To synthesize this compound from 5-bromo-1-benzofuran.

Materials:

-

5-bromo-1-benzofuran (1 equivalent)

-

Copper(I) cyanide (CuCN) (3 equivalents)[6]

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

5% Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-bromo-1-benzofuran (1.0 eq) and CuCN (3.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable mixture.

-

Heating: Stir the mixture under a nitrogen atmosphere and heat to 130 °C.[6]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours).[6]

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a significant volume of dichloromethane (e.g., 1000 mL for a 190 mmol scale).[6]

-

Stir the resulting mixture for 1 hour to precipitate copper salts, then filter.

-

Transfer the filtrate to a separatory funnel and wash repeatedly with 5% brine solution (5 x 500 mL for a 190 mmol scale) to remove residual DMF.[6]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield pure this compound.

Causality and Mechanistic Rationale

-

Choice of Reagent (CuCN): Copper(I) cyanide is the classic reagent for converting aryl halides to aryl nitriles (a Rosenmund-von Braun reaction). The copper(I) center coordinates to the halide, facilitating a nucleophilic attack by the cyanide anion. This is often more effective than using alkali metal cyanides for unactivated aryl halides.

-

Solvent (DMF): DMF is a polar aprotic solvent, which is ideal for this reaction. It effectively dissolves the reactants and intermediates, and its high boiling point allows the reaction to be conducted at the elevated temperatures required for the activation of the aryl bromide bond.

-

Inert Atmosphere (N₂): The use of a nitrogen atmosphere is crucial to prevent the oxidation of the copper(I) species to the less reactive copper(II), ensuring the catalytic cycle proceeds efficiently.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The true value of this compound lies in its role as a precursor to more complex, biologically active molecules. The benzofuran scaffold is a cornerstone in the development of agents targeting a wide range of diseases.[2][10]

-

Antimicrobial Agents: Numerous benzofuran derivatives have been synthesized and evaluated as potent antibacterial and antifungal agents, addressing the critical need for new antibiotics to combat resistance.[2][5]

-

Anticancer Therapeutics: The rigid, planar structure of the benzofuran ring makes it an excellent scaffold for designing inhibitors of various cancer-related targets, such as protein kinases and tubulin.[2][4]

-

Versatile Intermediate: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with azides to form a tetrazole ring. Each of these functional groups can serve as a critical interaction point with a biological target, making this compound a powerful starting point for generating chemical diversity.

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential for laboratory safety. This compound is classified as harmful.[6]

Hazard Identification:

-

Risk Phrases: R20/21/22 - Harmful by inhalation, in contact with skin, and if swallowed.[6]

-

Safety Phrases: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39 - Wear suitable gloves and eye/face protection.[6][11]

Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure an eyewash station and safety shower are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[12]

-

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not get in eyes, on skin, or on clothing.[12]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11][12]

-

Inhalation: Move the person to fresh air.[11]

-

Ingestion: Wash out mouth with water.[11]

-

In all cases of exposure, seek immediate medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][12]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthetic routes, and the chemical versatility of its nitrile group make it an invaluable starting material for the synthesis of novel therapeutic agents. By understanding its properties, synthesis, and safe handling, researchers can fully leverage this powerful scaffold to advance the frontiers of drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

- Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.

-

National Center for Biotechnology Information. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. Retrieved from [Link]

-

Atlantis Press. (2023). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

-

ResearchGate. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. Retrieved from [Link]

-

bepls. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. This compound | C9H5NO | CID 2795184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 79002-39-4 [m.chemicalbook.com]

- 9. 79002-39-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Spectral Analysis of 1-Benzofuran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-5-carbonitrile is a heterocyclic organic compound featuring a benzofuran core with a nitrile group at the 5-position.[1] The benzofuran moiety is a prominent scaffold in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities.[2] As such, the precise structural elucidation of novel benzofuran derivatives is a critical step in drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules.[3]

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

CAS Number: 79002-39-4[1]

-

Molecular Formula: C₉H₅NO[1]

-

Molecular Weight: 143.14 g/mol [1]

-

Appearance: White to light yellow crystalline powder[4]

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5]

¹H NMR (Proton NMR)

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-4 |

| ~7.95 | d | 1H | H-2 |

| ~7.80 | dd | 1H | H-6 |

| ~7.70 | d | 1H | H-7 |

| ~7.10 | d | 1H | H-3 |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show five distinct signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzofuran ring system will exhibit characteristic splitting patterns due to coupling with neighboring protons. The downfield chemical shifts are indicative of protons attached to an electron-deficient aromatic system, a consequence of the electron-withdrawing nature of the furan oxygen and the nitrile group.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[6]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.[7]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

¹³C NMR (Carbon-13 NMR)

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-7a |

| ~145 | C-2 |

| ~129 | C-3a |

| ~128 | C-6 |

| ~125 | C-4 |

| ~120 | C-5 |

| ~118 | C≡N |

| ~112 | C-7 |

| ~107 | C-3 |

| ~105 | C-5a |

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment. The carbon of the nitrile group (C≡N) is expected to appear around δ 118 ppm. The carbons of the furan ring (C-2 and C-3) and the benzene ring will have distinct chemical shifts, with the carbons closer to the oxygen atom and the nitrile group being more deshielded (appearing at a higher chemical shift).

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.

-

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl-ether |

Interpretation of Expected IR Spectrum:

The IR spectrum of this compound is expected to be dominated by a sharp, strong absorption band in the region of 2230-2210 cm⁻¹ corresponding to the stretching vibration of the nitrile (C≡N) group. The presence of the aromatic system will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1480 cm⁻¹ region. A characteristic C-O stretching band for the aryl-ether linkage of the furan ring is expected around 1250 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Solid Sample):

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]

-

-

Instrumentation: The spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plate is first recorded.

-

The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Anticipated Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 143, corresponding to the molecular weight of this compound.[1]

-

Major Fragment Ions:

-

Loss of HCN (m/z = 116): A common fragmentation pathway for aromatic nitriles is the loss of a neutral hydrogen cyanide molecule.

-

Loss of CO (m/z = 115): The benzofuran ring can undergo fragmentation with the loss of a carbon monoxide molecule.

-

Benzofuranyl Cation (m/z = 115): This fragment would result from the loss of the nitrile group.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[10]

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

References

-

Department of Chemistry and Biochemistry, University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795184, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]

- Kundlikar, S. G., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF SOME BENZOFURAN ANCHORED HETEROCYCLES. IJRAR - International Journal of Research and Analytical Reviews, 6(2), 662-666.

- Burns, D. C., & Reynolds, W. F. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Georgia. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Electron ionization. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Quora. (2023, June 21). How do you find the IR spectrum of a compound?. Retrieved from [Link]

-

ACS Publications. (2007). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. Retrieved from [Link]

-

University of Illinois. (n.d.). ionization - methods: mass spectrometry. Retrieved from [Link]

- Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

Sources

- 1. This compound | C9H5NO | CID 2795184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574) [np-mrd.org]

- 6. (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride | C20H22ClFN2O | CID 53532522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Benzofuran [webbook.nist.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0326113) [np-mrd.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Benzofuran-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Benzofuran-5-carbonitrile is a heterocyclic compound featuring a fused benzene and furan ring system, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by benzofuran derivatives.[1][2] As with any compound under investigation for pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both foundational knowledge and detailed experimental protocols. We will explore its anticipated solubility in various solvent systems and delineate its stability profile under stress conditions as mandated by international guidelines. This document is intended to serve as a practical resource for scientists engaged in the research and development of novel therapeutics based on this promising molecular framework.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is the first step in its preclinical evaluation. These characteristics influence its behavior in both biological and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₉H₅NO | [3] |

| Molecular Weight | 143.14 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 84 °C | [5] |

| Boiling Point | 260.8 ± 13.0 °C (Predicted) | [5] |

| LogP (XLogP3) | 2.0 | [3] |

| Topological Polar Surface Area | 36.9 Ų | [3] |

| CAS Number | 79002-39-4 | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. While specific quantitative data for this compound is not extensively published, its structural features suggest it is a sparingly soluble compound in aqueous media. A comprehensive evaluation requires both kinetic and thermodynamic solubility assessments.

Expected Solubility

Based on its chemical structure—a planar, aromatic system with a polar nitrile group—this compound is expected to be sparingly soluble in water and more soluble in common organic solvents.[4] The nitrile group provides some polarity, but the dominant fused aromatic ring system contributes to its hydrophobicity.

Experimental Determination of Solubility

To rigorously characterize the solubility, two primary methodologies are recommended: a high-throughput kinetic assay for early-stage discovery and a more definitive thermodynamic (shake-flask) assay for later-stage development.

This method is rapid and suitable for high-throughput screening, providing an estimate of solubility when a compound is introduced to an aqueous buffer from a DMSO stock solution.[6]

Objective: To quickly assess the solubility of this compound in a buffered solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

-

Addition to Buffer: Add an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <2%) to minimize co-solvent effects.[6]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[7]

-

Precipitation Detection: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate and that the solubility limit has been exceeded.[8]

-

Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.[9]

This is the gold-standard method for determining the equilibrium solubility of a compound, which is crucial for formulation development.[10][11]

Objective: To determine the saturation solubility of this compound at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing various solvents of interest (e.g., water, pH 7.4 phosphate buffer, ethanol, methanol, acetone). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.[12]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7][10]

-

Phase Separation: After equilibration, allow the vials to stand, and then separate the undissolved solid from the supernatant by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Caption: Workflows for kinetic and thermodynamic solubility determination.

Stability Profile and Forced Degradation

Evaluating the intrinsic stability of this compound is essential for determining its shelf-life and identifying potential degradation products. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, are the cornerstone of this evaluation.[13][14] The goal is to induce degradation, typically in the range of 5-20%, to ensure that the analytical methods are stability-indicating and to elucidate degradation pathways.[2][15]

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. This reaction would convert the nitrile (-CN) to a carboxylic acid (-COOH), forming 1-Benzofuran-5-carboxylic acid.

-

Oxidation: The furan ring is electron-rich and can be susceptible to oxidative cleavage.[16] This could lead to the opening of the furan ring and the formation of more polar, oxygenated derivatives.

-

Photodegradation: Aromatic systems like benzofuran can absorb UV light, leading to photochemical reactions. Potential pathways include hydroxylation of the aromatic rings or rearrangement reactions.[17][18]

Caption: Predicted degradation pathways for this compound.

Forced Degradation Study Protocol

A systematic approach to forced degradation is required, exposing the compound to various stress conditions.

Objective: To identify degradation products and establish a stability-indicating analytical method.

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared and subjected to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, heat a solution of the compound.

-

Photostability: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][19] A control sample should be protected from light.

All stressed samples should be analyzed by a suitable stability-indicating method, such as the HPLC method detailed below.

Analytical Method for Stability Assessment

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its potential degradation products.

Proposed Stability-Indicating HPLC-UV Method

The following is a proposed starting point for method development, which will require optimization and validation.

| Parameter | Proposed Condition | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient Elution | Start at 30% B, ramp to 95% B | To ensure elution of the parent compound and any more nonpolar impurities, while also resolving early-eluting polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection | PDA Detector, 268 nm | Wavelength selected based on the UV absorbance maximum of the benzofuran chromophore. A PDA detector allows for peak purity analysis.[20] |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[21]

Caption: Workflow for the analysis of stressed samples by HPLC.

Conclusion